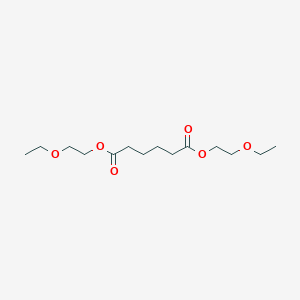

Bis(2-ethoxyethyl) adipate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.01 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6796. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

bis(2-ethoxyethyl) hexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O6/c1-3-17-9-11-19-13(15)7-5-6-8-14(16)20-12-10-18-4-2/h3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJEMMCIKSMMBDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC(=O)CCCCC(=O)OCCOCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059371 | |

| Record name | Bis(2-ethoxyethyl) adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109-44-4 | |

| Record name | Bis(2-ethoxyethyl) adipate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2-ethoxyethyl) adipate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(2-ethoxyethyl) adipate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6796 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexanedioic acid, 1,6-bis(2-ethoxyethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(2-ethoxyethyl) adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-ethoxyethyl) adipate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.340 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DI(2-ETHOXYETHYL)ADIPATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TK5I9N0LM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Bis(2-ethoxyethyl) adipate chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-ethoxyethyl) adipate, a diester of adipic acid and 2-ethoxyethanol, is a chemical compound with potential applications as a plasticizer and solvent. This technical guide provides a comprehensive overview of its chemical structure, properties, and relevant experimental methodologies. Due to the limited availability of specific experimental data for this compound, this guide also presents generalized protocols for the synthesis and analysis of adipate esters, which can be adapted for this compound. This document is intended to serve as a foundational resource for researchers and professionals in chemistry and drug development.

Chemical Structure and Identification

This compound is characterized by a central six-carbon dicarboxylic acid backbone (adipic acid) esterified with two 2-ethoxyethanol molecules at its carboxyl groups.

Chemical Structure:

Table 1: Chemical Identification

| Identifier | Value |

| IUPAC Name | bis(2-ethoxyethyl) hexanedioate[1] |

| CAS Number | 109-44-4[1] |

| Molecular Formula | C14H26O6[1] |

| Molecular Weight | 290.35 g/mol [1] |

| Canonical SMILES | CCOCCOC(=O)CCCCC(=O)OCCOCC |

| InChI Key | NJEMMCIKSMMBDM-UHFFFAOYSA-N |

Physicochemical Properties

Experimental data for the physicochemical properties of this compound are not widely available in the literature. The following table summarizes the available computed and limited experimental data.

Table 2: Physicochemical Properties of this compound

| Property | Value | Data Type |

| Molecular Weight | 290.35 g/mol | Computed[1] |

| Kovats Retention Index | 1880, 1880, 1924 (Standard non-polar) | Experimental[1] |

| Density | Data not available | - |

| Boiling Point | Data not available | - |

| Melting Point | Data not available | - |

| Solubility | Data not available | - |

| Refractive Index | Data not available | - |

| Viscosity | Data not available | - |

Experimental Protocols

Due to the scarcity of specific experimental protocols for this compound, this section provides detailed, generalized methodologies for the synthesis of adipate esters and the determination of key physical properties, which can be readily adapted by researchers.

Synthesis of this compound

The following is a general procedure for the synthesis of dialkyl adipates via Fischer esterification, which can be adapted for the synthesis of this compound from adipic acid and 2-ethoxyethanol.[2][3]

Objective: To synthesize this compound through the acid-catalyzed esterification of adipic acid with 2-ethoxyethanol.

Materials:

-

Adipic acid

-

2-ethoxyethanol

-

A strong acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid)

-

A suitable solvent for azeotropic removal of water (e.g., toluene)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus or Soxhlet extractor with drying agent

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser, combine adipic acid and a molar excess of 2-ethoxyethanol (typically a 1:2.5 to 1:3 molar ratio of acid to alcohol).

-

Solvent and Catalyst Addition: Add a suitable volume of toluene to the flask to facilitate azeotropic removal of water. Add a catalytic amount of the strong acid catalyst (e.g., 1-2% by weight of the adipic acid).

-

Esterification: Heat the reaction mixture to reflux with vigorous stirring. The water produced during the esterification will be removed as an azeotrope with toluene and collected in the Dean-Stark trap.

-

Monitoring the Reaction: Monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap. The reaction is considered complete when water is no longer being produced.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

Remove the toluene and excess 2-ethoxyethanol by rotary evaporation.

-

The crude this compound can be further purified by vacuum distillation.

-

Determination of Density

The density of liquid samples such as this compound can be accurately determined using a digital density meter according to a standard test method like ASTM D4052.[4][5]

Objective: To determine the density of a liquid sample using a digital density meter.

Equipment:

-

Digital Density Meter with an oscillating U-tube.

-

Thermostatically controlled bath or Peltier device for temperature control.

-

Syringes for sample injection.

Procedure:

-

Calibration: Calibrate the instrument at the desired temperature using two reference standards of known density, typically dry air and deionized water.

-

Sample Preparation: Ensure the liquid sample is free of any air bubbles and solid impurities.

-

Measurement:

-

Set the instrument to the desired measurement temperature.

-

Introduce the sample into the oscillating U-tube using a syringe, ensuring no air bubbles are present in the tube.

-

Allow the temperature of the sample to equilibrate.

-

The instrument measures the oscillation period of the U-tube containing the sample and calculates the density.

-

-

Cleaning: Thoroughly clean the U-tube with appropriate solvents and dry it completely between measurements.

Determination of Refractive Index

The refractive index of a transparent liquid like this compound can be measured using a refractometer following a standard method such as ASTM D1218.[6][7]

Objective: To measure the refractive index of a liquid sample.

Equipment:

-

Abbe refractometer or a digital refractometer.

-

A constant temperature circulating bath.

-

Light source (e.g., sodium D line).

Procedure:

-

Calibration: Calibrate the refractometer using a standard of known refractive index at the measurement temperature.

-

Sample Application: Place a few drops of the liquid sample onto the prism of the refractometer.

-

Temperature Control: Allow the sample to reach the desired temperature by circulating water from the constant temperature bath through the refractometer prisms.

-

Measurement:

-

For an Abbe refractometer, adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs and read the refractive index from the scale.

-

For a digital refractometer, the instrument will automatically display the refractive index.

-

-

Cleaning: Clean the prism surfaces thoroughly with a suitable solvent and a soft tissue after each measurement.

Purity Analysis by Gas Chromatography (GC)

The purity of adipate esters can be determined using gas chromatography with a flame ionization detector (FID) or a mass spectrometer (MS). The following is a general protocol.[8]

Objective: To assess the purity of a this compound sample.

Equipment:

-

Gas chromatograph with a capillary column (e.g., a non-polar or medium-polarity column).

-

Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

Autosampler or manual injection syringe.

-

Data acquisition and processing software.

Procedure:

-

Sample Preparation: Dissolve a small, accurately weighed amount of the sample in a suitable volatile solvent (e.g., hexane or ethyl acetate) to a known concentration.

-

GC Conditions:

-

Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation (e.g., 250 °C).

-

Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 270 °C) at a controlled rate (e.g., 20 °C/min). Hold at the final temperature for a sufficient time to elute all components.

-

Carrier Gas: Use an inert gas like helium or nitrogen at a constant flow rate.

-

Detector Temperature: Set higher than the final oven temperature to prevent condensation (e.g., 300 °C for FID).

-

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time.

-

Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For higher accuracy, use an internal or external standard calibration method.

-

Safety and Handling

Based on the available GHS classification, this compound should be handled with care.

GHS Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Measures:

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors.

-

Avoid contact with skin and eyes.

-

Store in a tightly closed container in a cool, dry place.

Visualizations

General Synthesis of Adipate Esters

Caption: General workflow for the synthesis of this compound.

Analytical Workflow for Purity Determination

Caption: Logical workflow for the purity analysis of this compound.

References

- 1. This compound | C14H26O6 | CID 7987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. store.astm.org [store.astm.org]

- 5. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 6. store.astm.org [store.astm.org]

- 7. matestlabs.com [matestlabs.com]

- 8. agilent.com [agilent.com]

Synthesis of Bis(2-ethoxyethyl) Adipate from Adipic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis of bis(2-ethoxyethyl) adipate, a specialty chemical with applications in various fields, including as a plasticizer and in material science. The primary synthesis route involves the Fischer esterification of adipic acid with 2-ethoxyethanol. This document provides a comprehensive overview of the chemical principles, detailed experimental protocols, and relevant quantitative data derived from analogous syntheses. Visual aids in the form of reaction pathways and experimental workflows are included to enhance understanding.

Introduction

This compound is a diester of adipic acid and 2-ethoxyethanol. Its molecular structure, featuring a central adipate core with two flexible 2-ethoxyethyl chains, imparts properties that make it a valuable compound in various industrial applications. While structurally similar to the widely used plasticizer bis(2-ethylhexyl) adipate (DEHA), the ether linkages in this compound can modify its polarity, solvency, and compatibility with different polymers. This guide focuses on the direct synthesis of this target molecule from adipic acid and 2-ethoxyethanol, a process of significant interest for tailoring material properties.

The synthesis is achieved through Fischer esterification, a well-established acid-catalyzed reaction between a carboxylic acid and an alcohol. The reaction is reversible, and therefore, strategies to drive the equilibrium towards the product side are essential for achieving high yields.

Chemical Principles

The synthesis of this compound from adipic acid and 2-ethoxyethanol is a classic example of Fischer esterification. The overall reaction is as follows:

Adipic Acid + 2 2-Ethoxyethanol ⇌ this compound + 2 Water

The reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, which protonates the carbonyl oxygen of the adipic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the hydroxyl group of 2-ethoxyethanol.

To achieve a high conversion rate, the equilibrium of this reversible reaction must be shifted to the right. This is commonly accomplished by:

-

Using an excess of one reactant: Typically, the alcohol (2-ethoxyethanol) is used in excess.

-

Removing water as it is formed: This can be done by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent (e.g., toluene or xylene) or by carrying out the reaction under vacuum.

Alternatively, enzymatic catalysis, for instance, using an immobilized lipase like Candida antarctica lipase B (CALB), offers a milder and more environmentally benign approach. Enzymatic reactions are often highly selective and can be performed under solvent-free conditions.

Quantitative Data from Analogous Syntheses

While specific quantitative data for the synthesis of this compound is not extensively reported in publicly available literature, a wealth of information exists for the analogous synthesis of other dialkyl adipates, particularly bis(2-ethylhexyl) adipate. This data provides a strong basis for establishing the experimental parameters for the target synthesis.

| Parameter | Acid Catalysis (e.g., H₂SO₄, p-TSA) | Enzymatic Catalysis (e.g., CALB) | Reference |

| Molar Ratio (Alcohol:Adipic Acid) | 2:1 to 3:1 | 2:1 to 2.5:1 | [1] |

| Catalyst Loading | 0.5 - 2% (w/w of reactants) | 1 - 10% (w/w of reactants) | [1] |

| Temperature | 120 - 180 °C | 40 - 70 °C | [1] |

| Reaction Time | 3 - 8 hours | 4 - 24 hours | [1] |

| Solvent | Toluene, Xylene (for azeotropic water removal), or solvent-free | Solvent-free or non-polar organic solvents (e.g., hexane, cyclohexane) | |

| Typical Yield | >90% | >95% | [1] |

Detailed Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of dialkyl adipates and tailored for the synthesis of this compound.

Protocol 1: Acid-Catalyzed Esterification with Azeotropic Water Removal

Materials:

-

Adipic acid (1.0 mol)

-

2-Ethoxyethanol (2.5 mol)

-

p-Toluenesulfonic acid monohydrate (0.02 mol)

-

Toluene (200 mL)

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, a magnetic stirrer, and a temperature probe, add adipic acid, 2-ethoxyethanol, p-toluenesulfonic acid monohydrate, and toluene.

-

Esterification: Heat the mixture to reflux (approximately 110-120°C) with vigorous stirring. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until the theoretical amount of water (2.0 mol) has been collected, or no more water is being formed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution (to neutralize the acid catalyst), water, and saturated brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.

-

-

Purification:

-

The crude product is then purified by vacuum distillation to remove excess 2-ethoxyethanol and isolate the pure this compound. The boiling point of 2-ethoxyethanol is 135°C at atmospheric pressure, while the boiling point of the product ester will be significantly higher.

-

Protocol 2: Enzymatic Esterification (Solvent-Free)

Materials:

-

Adipic acid (1.0 mol)

-

2-Ethoxyethanol (2.2 mol)

-

Immobilized Candida antarctica lipase B (CALB) (5% w/w of reactants)

-

Vacuum pump

-

Mechanical stirrer

Procedure:

-

Reaction Setup: Combine adipic acid, 2-ethoxyethanol, and the immobilized lipase in a round-bottom flask equipped with a mechanical stirrer and a connection to a vacuum line.

-

Esterification: Heat the mixture to 60-70°C with constant stirring. Apply a moderate vacuum to facilitate the removal of water produced during the reaction.

-

Monitoring: Monitor the progress of the reaction by periodically taking small samples and analyzing them by methods such as titration of the remaining carboxylic acid or by gas chromatography (GC).

-

Work-up and Purification:

-

Once the reaction has reached completion (high conversion of adipic acid), cool the mixture.

-

Filter to recover the immobilized enzyme, which can be washed and reused.

-

The liquid product can be purified by vacuum distillation to remove any unreacted 2-ethoxyethanol.

-

Visualizations

Reaction Pathway

Caption: Fischer Esterification of Adipic Acid

Experimental Workflow

Caption: General Experimental Workflow

Conclusion

The synthesis of this compound from adipic acid and 2-ethoxyethanol is a straightforward application of the Fischer esterification reaction. High yields can be achieved using either traditional acid catalysis with azeotropic water removal or through a more sustainable enzymatic approach. The choice of method will depend on the desired scale of the reaction, available equipment, and environmental considerations. The detailed protocols and compiled data in this guide provide a solid foundation for researchers and professionals to successfully synthesize and purify this versatile compound for a range of applications.

References

Technical Guide: Physical and Chemical Properties of Bis(2-ethoxyethyl) adipate (CAS 109-44-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Bis(2-ethoxyethyl) adipate, identified by the CAS number 109-44-4. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also includes general principles and methodologies applicable to the analysis of adipate esters. Information for the closely related and more extensively studied compound, Bis(2-ethylhexyl) adipate (DEHA), is referenced where relevant to provide context, with clear distinctions made.

Chemical Identity and Structure

This compound is a diester of adipic acid and 2-ethoxyethanol. Its structure consists of a central six-carbon dicarboxylic acid backbone esterified with two 2-ethoxyethanol molecules.

| Identifier | Value |

| CAS Number | 109-44-4 |

| IUPAC Name | bis(2-ethoxyethyl) hexanedioate[1] |

| Molecular Formula | C₁₄H₂₆O₆[1] |

| Molecular Weight | 290.35 g/mol [1] |

| Canonical SMILES | CCOCCOC(=O)CCCCC(=O)OCCOCC |

| InChI Key | NJEMMCIKSMMBDM-UHFFFAOYSA-N |

Physical Properties

| Property | Value | Source | Notes |

| Appearance | Colorless liquid | General knowledge of similar adipate esters | |

| Boiling Point | 164-166 °C at 4 mmHg | Guidechem | Data for a related compound, DEHA, is 214 °C at 5 Torr[2] |

| Melting Point | Not available | For comparison, the melting point of DEHA is -67.8 °C[2] | |

| Density | 1.038 g/mL at 25 °C | Guidechem | |

| Flash Point | > 230 °F (> 110 °C) | Guidechem | Closed cup |

| Refractive Index | n20/D 1.4410 | Guidechem | |

| Kovats Retention Index | 1880, 1924 (Standard non-polar column) | [1] | |

| Water Solubility | Insoluble (predicted) | General properties of esters[3] | Esters of low molar mass have some solubility in water[3]. |

Chemical Properties and Reactivity

| Property | Description |

| Hydrolysis | As an ester, this compound is susceptible to hydrolysis, especially in the presence of acids or bases, to yield adipic acid and 2-ethoxyethanol. The rate of hydrolysis is expected to be slow under neutral conditions[2]. |

| Peroxide Formation | This compound has been classified as a potential peroxide-forming chemical[1]. |

| Reactivity | Reacts with strong oxidizing agents. As with other esters, it can react with acids to liberate heat along with alcohols and acids. Interaction with caustic solutions also generates heat. Flammable hydrogen can be generated by mixing with alkali metals and hydrides. |

Experimental Protocols

Detailed experimental protocols for the determination of the physical and chemical properties of this compound are not explicitly available in the reviewed literature. However, standard analytical methods for adipate esters can be applied.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

GC-MS is a standard method for the analysis of semi-volatile compounds like adipate esters.

Methodology:

-

Sample Preparation: Dilute the sample in a suitable solvent such as dichloromethane or hexane.

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250-280 °C.

-

Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280-300 °C) at a controlled rate (e.g., 10-20 °C/min).

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from a low to high m/z ratio (e.g., 40-400 amu).

-

-

Data Analysis: The retention time and the mass spectrum of the eluted peak are compared with those of a known standard or a spectral library for identification and quantification.

Determination of Water Content (Karl Fischer Titration)

This is the standard method for determining the water content in organic liquids.

Methodology:

-

Instrumentation: A Karl Fischer titrator.

-

Reagent: Karl Fischer reagent.

-

Procedure: A known weight of the this compound sample is dissolved in a suitable anhydrous solvent and titrated with the Karl Fischer reagent. The endpoint is detected potentiometrically. The amount of water is calculated based on the volume of titrant consumed.

Synthesis and Industrial Application Workflows

While specific signaling pathways involving this compound are not documented, its synthesis and application as a plasticizer can be represented as workflows.

Synthesis of this compound

The synthesis of adipate esters is typically achieved through Fischer-Speier esterification.

References

A Technical Guide to the Spectroscopic Analysis of Bis(2-ethoxyethyl) Adipate

This technical guide provides a comprehensive overview of the spectroscopic data for bis(2-ethoxyethyl) adipate, a chemical compound relevant to researchers, scientists, and professionals in drug development and materials science. This document presents available and predicted spectroscopic data, detailed experimental protocols for acquiring such data, and a conceptual workflow for spectroscopic analysis.

Introduction

This compound (CAS No. 109-44-4) is a diester of adipic acid and 2-ethoxyethanol. Its molecular formula is C14H26O6, and it has a molecular weight of 290.35 g/mol . As a member of the adipate ester class, it finds applications as a plasticizer and in various industrial syntheses. Understanding its spectral characteristics is crucial for its identification, quantification, and quality control. This guide covers the key spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data

The following sections present the available and predicted spectroscopic data for this compound in a structured format.

While direct experimental spectral data from public databases is limited, predicted NMR data provides valuable insight into the chemical environment of the protons and carbons in the molecule. The following tables outline the predicted ¹H and ¹³C NMR chemical shifts.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.20 | t | 4H | -O-CH₂ -CH₂-O- |

| ~3.60 | t | 4H | -O-CH₂-CH₂ -O- |

| ~3.50 | q | 4H | -O-CH₂ -CH₃ |

| ~2.30 | m | 4H | -CO-CH₂ -CH₂- |

| ~1.65 | m | 4H | -CO-CH₂-CH₂ - |

| ~1.20 | t | 6H | -O-CH₂-CH₃ |

Note: Predicted data is based on computational models and may vary from experimental results. 't' denotes a triplet, 'q' a quartet, and 'm' a multiplet.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~173.5 | C =O |

| ~69.0 | -O-C H₂-CH₂-O- |

| ~68.0 | -O-CH₂-C H₂-O- |

| ~66.5 | -O-C H₂-CH₃ |

| ~34.0 | -CO-C H₂-CH₂- |

| ~24.5 | -CO-CH₂-C H₂- |

| ~15.0 | -O-CH₂-C H₃ |

Note: Predicted data is based on computational models and may vary from experimental results.

The IR spectrum of an ester is characterized by strong absorptions from the carbonyl (C=O) and carbon-oxygen (C-O) stretching vibrations. The following table lists the expected characteristic IR absorption bands for this compound.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2970-2850 | Strong | C-H stretch (alkane) |

| 1735 | Strong | C=O stretch (ester) |

| 1250-1000 | Strong | C-O stretch |

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, aiding in the determination of the molecular weight and structure. The following data was obtained from a Gas Chromatography-Mass Spectrometry (GC-MS) analysis.[1]

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Putative Fragment |

| 72 | 99.99 | [C₄H₈O]⁺ |

| 73 | 89.70 | [C₃H₅O₂]⁺ |

| 45 | 74.00 | [C₂H₅O]⁺ |

| 44 | 53.50 | [C₂H₄O]⁺ |

| 111 | 32.70 | [C₆H₇O₂]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques discussed.

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube to a final concentration of approximately 5-25 mg/mL.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Acquisition:

-

The spectrometer is tuned and the magnetic field is shimmed for homogeneity.

-

A standard proton pulse sequence is used.

-

Key parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

-

¹³C NMR Acquisition:

-

A carbon pulse sequence with proton decoupling (e.g., PENDANT or DEPT) is used.

-

A wider spectral width (e.g., 220 ppm) is required.

-

Due to the lower natural abundance of ¹³C and its longer relaxation times, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically necessary.

-

Data processing is similar to that for ¹H NMR.

-

-

Sample Preparation: As a liquid, this compound can be analyzed neat. A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the clean, empty salt plates is collected.

-

The sample is applied to the plates, and the sample spectrum is recorded.

-

The instrument is typically set to scan the mid-IR range (4000-400 cm⁻¹).

-

Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

-

-

Sample Preparation: The neat liquid can be diluted in a suitable solvent (e.g., dichloromethane or hexane) to an appropriate concentration (e.g., 100 µg/mL).

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating adipate esters.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector: Split/splitless injector, typically operated in split mode with a high split ratio to prevent column overloading. The injector temperature is set to around 250°C.

-

Oven Program: A temperature gradient is used to ensure good separation. A typical program might start at 100°C, hold for 1 minute, then ramp at 10°C/min to 280°C and hold for 5 minutes.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or ion trap.

-

Scan Range: m/z 40-400.

-

Source and Transfer Line Temperatures: Typically set to 230°C and 280°C, respectively.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid sample like this compound.

Caption: General workflow for spectroscopic analysis.

References

Solubility of bis(2-ethoxyethyl) adipate in common organic solvents

An In-Depth Technical Guide to the Solubility of Bis(2-ethoxyethyl) Adipate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 109-44-4), with the molecular formula C14H26O6, is a diester of adipic acid and 2-ethoxyethanol.[1] Its structure, featuring a flexible aliphatic backbone and polar ether and ester functionalities, suggests its potential utility as a plasticizer, solvent, and formulation excipient in various industrial and pharmaceutical applications. A thorough understanding of its solubility in common organic solvents is a critical prerequisite for its effective use in formulation development, chemical synthesis, and purification processes.

This technical guide provides a comprehensive overview of the predicted solubility profile of this compound and presents a detailed experimental protocol for its quantitative determination. While specific quantitative solubility data for this compound is not extensively available in published literature, this guide equips researchers with the foundational knowledge and methodologies to generate this crucial data in-house.

Predicted Solubility Profile

The principle of "like dissolves like" serves as a primary guide for predicting the solubility of a compound. This compound is a moderately polar molecule due to the presence of two ester groups and two ether linkages. This structure suggests good miscibility with a wide range of common organic solvents. Conversely, its relatively large hydrocarbon content suggests limited solubility in highly polar solvents like water. The predicted qualitative solubility in various solvent classes is summarized in the table below.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | Miscible | The ether and ester groups can form hydrogen bonds with the hydroxyl group of alcohols. Shorter-chain alcohols are expected to be excellent solvents. |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Miscible | The polarity of ketones is compatible with the ester and ether functionalities of this compound, allowing for strong dipole-dipole interactions. |

| Esters | Ethyl Acetate, Butyl Acetate | Miscible | As an ester itself, this compound is expected to be fully miscible with other low-molecular-weight esters due to similar intermolecular forces. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Miscible | The presence of ether linkages in this compound makes it highly compatible with ether solvents. Adipate polyesters are often soluble in THF.[2] |

| Aromatic Hydrocarbons | Toluene, Xylene | Soluble to Miscible | The non-polar hydrocarbon portions of the molecule will interact favorably with aromatic solvents via London dispersion forces. |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Miscible | These solvents are effective at dissolving a wide range of organic compounds, including those with moderate polarity like adipate esters. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Moderately Soluble | Solubility is expected to be lower in non-polar aliphatic hydrocarbons compared to more polar solvents, but the alkyl backbone should allow for some degree of miscibility. |

| Highly Polar Solvents | Water, Glycerol | Sparingly Soluble | While the ether and ester groups can interact with water, the large, non-polar hydrocarbon portion of the molecule is expected to significantly limit its aqueous solubility. Related adipate esters are insoluble in water. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a substance in a solvent.[3][4][5] The following protocol is a detailed methodology for determining the solubility of this compound, a liquid, in various organic solvents.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Glass vials or flasks with airtight screw caps or stoppers

-

Orbital shaker or wrist-action shaker within a temperature-controlled incubator or water bath

-

Analytical balance

-

Pipettes and syringes

-

Centrifuge (optional, for phase separation)

-

Analytical instrumentation for quantification (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometry)

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the selected solvent in a glass vial. The presence of a distinct second phase (undissolved solute) should be visible.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a shaker incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient duration to ensure equilibrium is reached (typically 24 to 72 hours). The system is at equilibrium when the concentration of the solute in the solvent no longer changes over time.

-

-

Phase Separation:

-

Once equilibrium is achieved, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow for the complete separation of the two phases.

-

Carefully withdraw an aliquot from the supernatant (the solvent phase saturated with the solute). Ensure that no part of the undissolved solute phase is transferred. A syringe with a filter attachment can be used for this purpose. Centrifugation can also be employed to facilitate a cleaner separation.[4]

-

-

Quantification:

-

Accurately dilute the withdrawn aliquot with a suitable solvent to a concentration that falls within the linear range of the chosen analytical method.

-

Analyze the diluted sample using a pre-calibrated analytical instrument (e.g., GC or HPLC) to determine the precise concentration of this compound.

-

A calibration curve should be prepared by analyzing a series of standards of known this compound concentrations.

-

-

Calculation:

-

Use the concentration obtained from the analytical measurement and the dilution factor to calculate the concentration of this compound in the original saturated solution.

-

Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL), milligrams per milliliter (mg/mL), or molarity (mol/L).

-

Visualizing the Experimental Workflow

The logical flow of the shake-flask method for solubility determination can be represented graphically.

References

A Comprehensive Technical Guide to the Thermal Stability and Degradation of Bis(2-ethoxyethyl) Adipate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-ethoxyethyl) adipate is a plasticizer utilized in various polymer formulations. Understanding its thermal stability and degradation profile is critical for predicting material performance, ensuring product safety, and optimizing manufacturing processes. This technical guide provides a detailed overview of the thermal properties of this compound, drawing upon data from analogous adipate esters due to the limited publicly available information on this specific compound. It outlines the experimental protocols for thermal analysis and discusses potential degradation pathways and products.

Introduction

This compound belongs to the family of adipate esters, which are widely used as plasticizers to enhance the flexibility and durability of polymers. The presence of ether linkages in its alkyl chains distinguishes it from simple dialkyl adipates and may influence its thermal behavior. Thermal degradation, a chemical decomposition process induced by heat, can alter the physical and chemical properties of the plasticizer and the polymer matrix, potentially leading to material failure and the release of harmful substances. Therefore, a thorough understanding of its thermal stability is paramount for its safe and effective application.

Thermal Stability Analysis

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It provides information on decomposition temperatures, the presence of volatiles, and the overall thermal stability of the material.

Table 1: Thermogravimetric Data for Analogous Adipate Plasticizers

| Parameter | Decyl Butoxyethyl Adipate | Butyl Phenoxyethyl Adipate |

| Decomposition Temperature Range (°C) | 101 - 499 | Not specified |

| Temperature at Onset of Weight Loss (°C) | ~240 | Not specified |

| Temperature at Maximum Decomposition Rate (°C) | 278 | 316 |

| Weight Loss at 180°C (%) | < 1 | < 1 |

Data sourced from studies on analogous adipate plasticizers. The exact values for this compound may vary.

Based on these analogous compounds, this compound is expected to be thermally stable at typical processing temperatures for many polymers, with significant decomposition occurring at temperatures above 200°C. The initial weight loss is likely attributable to the volatilization of any residual impurities, followed by the thermal decomposition of the ester itself.

Differential Scanning calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine thermal transitions such as melting point, glass transition temperature, and crystallization temperature.

Table 2: Differential Scanning Calorimetry Data for Simple Adipate Esters

| Parameter | Diethyl Adipate | Dibutyl Adipate |

| Melting Point (°C) | -20.9 | -37.5 |

Data for simple dialkyl adipates, provided for general reference.

The melting point of this compound is expected to be low, consistent with its liquid state at room temperature. The presence of the flexible ether linkages may also result in a low glass transition temperature.

Experimental Protocols

The following sections describe standardized experimental protocols for the thermal analysis of liquid plasticizers like this compound.

Thermogravimetric Analysis (TGA) Protocol (Based on ASTM E1131)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass loss as a function of temperature.

Instrumentation:

-

Thermogravimetric Analyzer

-

High-precision microbalance

-

Inert gas supply (e.g., Nitrogen)

-

Sample pans (e.g., aluminum or platinum)

Procedure:

-

Instrument Calibration: Calibrate the TGA instrument for temperature and mass according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a tared TGA pan.

-

Experimental Setup: Place the sample pan in the TGA furnace.

-

Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Heating Program: Heat the sample from ambient temperature to approximately 600°C at a constant heating rate (e.g., 10°C/min).

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis: Analyze the resulting TGA curve (mass vs. temperature) to determine the onset of decomposition, temperatures of maximum decomposition rates, and final residue.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) for Degradation Product Analysis

Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of this compound.

Instrumentation:

-

Pyrolyzer

-

Gas Chromatograph (GC)

-

Mass Spectrometer (MS)

-

Capillary GC column (e.g., DB-5MS)

Procedure:

-

Sample Preparation: Place a small amount (typically in the microgram range) of this compound into a pyrolysis sample cup.

-

Pyrolysis: The sample is rapidly heated to a specific decomposition temperature (e.g., 400-600°C) in an inert atmosphere (e.g., helium) within the pyrolyzer.

-

Separation: The resulting pyrolysis products are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase.

-

Detection and Identification: The separated compounds elute from the GC column and enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are used to identify the individual degradation products by comparison with spectral libraries.

Degradation Pathways and Products

The thermal degradation of adipate esters can proceed through several pathways, primarily involving the cleavage of the ester bonds. The presence of ether linkages in this compound introduces additional potential sites for thermal scission.

Postulated Degradation Pathways

Based on the general principles of ester pyrolysis and studies on related compounds, the following degradation pathways are plausible for this compound:

-

Ester Bond Cleavage: The primary degradation mechanism is expected to be the homolytic or heterolytic cleavage of the ester bonds. This can lead to the formation of various radical species that can then undergo further reactions.

-

β-Elimination: If a hydrogen atom is present on the carbon atom beta to the ester's carbonyl group, a concerted elimination reaction can occur, leading to the formation of an alkene and a carboxylic acid.

-

Ether Bond Cleavage: The ether linkages in the ethoxyethyl side chains are also susceptible to thermal cleavage, which could lead to the formation of aldehydes, alcohols, and other oxygenated compounds.

Hazardous Decomposition Products: As indicated in safety data sheets for similar compounds, the complete combustion of this compound is expected to produce carbon monoxide (CO) and carbon dioxide (CO2)[1]. Incomplete combustion or pyrolysis in an inert atmosphere will likely result in a more complex mixture of organic compounds.

Potential Degradation Products

Based on the postulated pathways, a range of degradation products could be formed, including:

-

Adipic acid

-

2-Ethoxyethanol

-

Ethyl vinyl ether

-

Acetaldehyde

-

Ethylene

-

Lower molecular weight esters

-

Carbon monoxide

-

Carbon dioxide

The exact composition of the degradation products will depend on the specific temperature, atmosphere, and duration of the thermal stress.

Visualizations

Logical Workflow for Thermal Stability Analysis

Caption: Workflow for the thermal analysis of this compound.

Postulated Thermal Degradation Pathways

Caption: Postulated thermal degradation pathways for this compound.

Conclusion

While direct experimental data on the thermal stability and degradation of this compound is limited, analysis of analogous adipate plasticizers provides a strong foundation for understanding its behavior. It is expected to exhibit good thermal stability under normal processing conditions, with decomposition occurring at elevated temperatures through the cleavage of its ester and ether linkages. The primary decomposition products are likely to include adipic acid, 2-ethoxyethanol, and smaller volatile organic compounds. For critical applications, it is recommended that specific thermal analysis be conducted on this compound to obtain precise quantitative data. The experimental protocols and potential degradation pathways outlined in this guide provide a comprehensive framework for such an investigation.

References

Core Mechanism of Bis(2-ethoxyethyl) Adipate as a Polymeric Plasticizer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-ethoxyethyl) adipate is a specialty plasticizer distinguished by the presence of ether linkages in its alkyl chains. These ether groups are hypothesized to influence its compatibility, plasticizing efficiency, and interaction with polymer matrices in a distinct manner from conventional alkyl adipates. This technical guide delineates the fundamental mechanism of action of this compound as a plasticizer, drawing upon established principles of polymer science and data from closely related adipate esters. The document provides a detailed overview of its molecular interactions, quantitative effects on polymer properties, and the experimental protocols used for evaluation.

Introduction: The Role of Adipate Esters in Polymer Modification

Adipate esters have garnered significant attention as effective plasticizers, particularly as alternatives to certain phthalates.[1] Their primary function is to enhance the flexibility, durability, and workability of polymeric materials, most notably polyvinyl chloride (PVC).[1] Plasticizers are not chemically bound to the polymer and their efficacy is contingent on their ability to integrate between polymer chains, thereby reducing intermolecular forces and increasing free volume.[2] this compound, with its characteristic ether groups, represents a specialized class of adipate plasticizers, potentially offering unique performance attributes.

Mechanism of Action: A Molecular Perspective

The plasticizing action of this compound is predicated on its molecular structure and its interaction with the polymer matrix. The fundamental mechanism can be elucidated through the following key principles:

-

Intermolecular Spacing: The primary role of a plasticizer is to position its molecules between the long polymer chains. This spacing effectively weakens the cohesive forces (van der Waals forces and dipole-dipole interactions) between the polymer chains. The long, flexible chains of this compound are adept at this insertion.

-

Reduction of Glass Transition Temperature (Tg): A key metric for the effectiveness of a plasticizer is its ability to lower the glass transition temperature (Tg) of the polymer.[2][3] The Tg is the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. By increasing the free volume and chain mobility, this compound reduces the energy required for segmental motion of the polymer chains, thus lowering the Tg.[2][3]

-

Influence of Ether Linkages: The presence of ether (C-O-C) linkages in the ethoxyethyl side chains introduces polarity and flexibility. This can enhance the compatibility of the plasticizer with polar polymers like PVC. The ether oxygen atoms can potentially form hydrogen bonds with acidic protons on the polymer chains, leading to a more stable and effective plasticization.

The following diagram illustrates the general mechanism of how plasticizer molecules interact with polymer chains.

Quantitative Effects on Polymer Properties

While specific data for this compound is limited in publicly available literature, studies on structurally similar alkyl butoxyethyl adipates provide valuable insights into the expected quantitative effects on PVC. The introduction of these plasticizers leads to a significant reduction in the glass transition temperature, a key indicator of enhanced flexibility.[3]

| Plasticizer (Related Compound) | Polymer | Plasticizer Concentration (phr) | Glass Transition Temperature (°C) | Reference |

| Butyl butoxyethyl adipate (BBEA) | PVC | 50 | Not explicitly stated, but shown to be effective | [3] |

| Hexyl butoxyethyl adipate (HBEA) | PVC | 50 | Not explicitly stated, but shown to be effective | [3] |

| Octyl butoxyethyl adipate (OBEA) | PVC | 50 | Not explicitly stated, but shown to be effective | [3] |

| Decyl butoxyethyl adipate (DBEA) | PVC | 50 | Not explicitly stated, but shown to be effective | [3] |

Note: The referenced study demonstrates the effective reduction of Tg by these compounds through DSC thermograms but does not provide a table with the specific Tg values.

The general trend observed for plasticizers is that an increase in plasticizer concentration leads to a proportional decrease in tensile strength and an increase in elongation at break.

Experimental Protocols

The evaluation of a plasticizer's performance involves a suite of standardized experimental techniques.

Synthesis of this compound

The synthesis of adipate esters is typically achieved through a direct esterification reaction.

Protocol:

-

Reactant Charging: Adipic acid and a molar excess of 2-ethoxyethanol are charged into a reaction vessel equipped with a stirrer, thermometer, and a Dean-Stark apparatus for water removal.

-

Catalyst Addition: An acid catalyst, such as p-toluenesulfonic acid, is added to the mixture.

-

Esterification: The mixture is heated to reflux. The water produced during the reaction is azeotropically removed and collected in the Dean-Stark trap. The reaction is monitored by measuring the amount of water collected or by techniques such as titration to determine the acid number.

-

Neutralization and Washing: After the reaction is complete, the mixture is cooled and neutralized with a basic solution (e.g., sodium carbonate). It is then washed with water to remove the catalyst and any unreacted acid.

-

Purification: The crude product is dried and then purified by vacuum distillation to obtain the final this compound.

Characterization of Plasticizing Effect

Differential Scanning Calorimetry (DSC):

-

Objective: To determine the glass transition temperature (Tg) of the plasticized polymer.

-

Methodology:

-

A small sample (5-10 mg) of the plasticized polymer is hermetically sealed in an aluminum pan.

-

The sample is subjected to a controlled temperature program, typically involving a heating and cooling cycle to erase thermal history, followed by a final heating ramp.

-

The heat flow to the sample is measured as a function of temperature. The Tg is identified as a step change in the heat flow curve.

-

Mechanical Testing (Tensile Properties):

-

Objective: To measure the effect of the plasticizer on the tensile strength, elongation at break, and modulus of the polymer.

-

Methodology:

-

Standardized dumbbell-shaped specimens of the plasticized polymer are prepared.

-

The specimens are tested using a universal testing machine at a constant rate of extension.

-

The force required to elongate the specimen and the elongation at the point of failure are recorded.

-

Conclusion

This compound acts as a plasticizer by physically separating polymer chains, thereby reducing intermolecular forces and increasing chain mobility. This leads to a decrease in the glass transition temperature and an enhancement of the polymer's flexibility. The presence of ether linkages in its structure is expected to improve its compatibility with polar polymers. While specific quantitative data for this compound is not widely available, the established principles of plasticization and data from analogous adipate esters provide a strong framework for understanding its mechanism of action and for designing experimental evaluations. Further research is warranted to fully characterize the unique properties imparted by the ethoxyethyl groups.

References

An In-depth Technical Guide on the Environmental Fate and Transport of Bis(2-ethoxyethyl) Adipate

Disclaimer: Information regarding the environmental fate and transport of bis(2-ethoxyethyl) adipate is limited in publicly available scientific literature. Consequently, this guide summarizes the available data for this compound and supplements it with information from structurally similar adipate esters, such as bis(2-ethylhexyl) adipate (DEHA), to infer its probable environmental behavior. The information derived from analogous compounds should be interpreted as an estimation.

Physicochemical Properties

The physicochemical properties of a substance are fundamental to understanding its environmental fate and transport. For this compound, the available data is primarily from computational models.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | bis(2-ethoxyethyl) hexanedioate | --INVALID-LINK--[1] |

| CAS Number | 109-44-4 | --INVALID-LINK--[1] |

| Molecular Formula | C14H26O6 | --INVALID-LINK--[1] |

| Molecular Weight | 290.35 g/mol | --INVALID-LINK--[1] |

| Computed XLogP3-AA | 1.8 | --INVALID-LINK--[1] |

| Computed Hydrogen Bond Donor Count | 0 | --INVALID-LINK--[1] |

| Computed Hydrogen Bond Acceptor Count | 6 | --INVALID-LINK--[1] |

| Computed Rotatable Bond Count | 13 | --INVALID-LINK--[1] |

Environmental Fate and Transport

The environmental fate of this compound is governed by a combination of transport and transformation processes. Due to the lack of specific experimental data, the following sections infer its behavior based on its structure and data from analogous adipate esters.

Abiotic degradation processes, such as hydrolysis and photolysis, are likely to contribute to the transformation of this compound in the environment.

-

Hydrolysis: As an ester, this compound is expected to undergo hydrolysis, breaking down into adipic acid and 2-ethoxyethanol. The rate of hydrolysis is pH-dependent, with faster degradation expected under alkaline conditions. For the related compound DEHA, estimated hydrolysis half-lives are 3 years at pH 7 and 120 days at pH 8.[2] A similar susceptibility to hydrolysis can be expected for this compound.

-

Photodegradation: In the atmosphere, organic compounds can be degraded by reacting with photochemically produced hydroxyl radicals. For DEHA, the atmospheric half-life is estimated to be about 0.63 days.[2] this compound is also expected to be susceptible to atmospheric photolysis. Direct photolysis in water may also occur as adipate esters can absorb light at wavelengths greater than 290 nm.[3]

Biodegradation is expected to be a significant degradation pathway for this compound in soil and water.

Studies on other adipate esters indicate that they are generally biodegradable. For instance, DEHA is considered readily biodegradable.[2] The biodegradation of adipate esters typically proceeds via the hydrolysis of the ester bonds to form the corresponding alcohol and adipic acid, which are then further mineralized by microorganisms.[4] A study on alkyl butoxyethyl adipates showed that the degradation pathway involves the sequential hydrolysis of ester bonds.[4] It is highly probable that this compound follows a similar biodegradation pathway.

The transport of this compound between different environmental compartments (air, water, soil, and biota) is dictated by its physicochemical properties.

-

Volatilization: The potential for volatilization from water and soil surfaces is determined by a compound's Henry's Law constant and vapor pressure. While specific data for this compound is unavailable, the low vapor pressure of similar adipates like DEHA suggests that volatilization is not a major transport process.

-

Sorption: The tendency of a chemical to adsorb to soil and sediment is indicated by its soil organic carbon-water partitioning coefficient (Koc). The computed XLogP3-AA of 1.8 for this compound suggests a lower potential for sorption compared to DEHA, which has a much higher log Kow of 8.1 and an estimated Koc of 49,000, indicating it is expected to be immobile in soil.[3][5] Therefore, this compound may have a higher mobility in soil and sediment.

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment. The potential for bioaccumulation is often estimated from the octanol-water partition coefficient (Kow).

The computed XLogP3-AA (a surrogate for log Kow) for this compound is 1.8.[1] This relatively low value suggests a low potential for bioaccumulation in aquatic organisms. For comparison, DEHA, despite its high log Kow, has a low measured bioconcentration factor (BCF) of 27 in bluegill fish, indicating it is not significantly bioaccumulative.[3]

Experimental Protocols

To definitively determine the environmental fate and transport of this compound, a series of standardized experimental studies would be required. The following are examples of relevant OECD (Organisation for Economic Co-operation and Development) guidelines for testing chemicals.

Table 2: Relevant OECD Test Guidelines for Environmental Fate Assessment

| Test | OECD Guideline | Purpose |

| Hydrolysis as a Function of pH | 111 | To determine the rate of abiotic hydrolysis of a chemical in aqueous solutions at different pH values.[6] |

| Ready Biodegradability | 301 | A screening test to assess the potential for a chemical to be rapidly and completely biodegraded by microorganisms.[6] |

| Adsorption - Desorption Using a Batch Equilibrium Method | 106 | To determine the soil and sediment adsorption/desorption potential of a chemical.[7] |

| Bioaccumulation in Fish: Aqueous and Dietary Exposure | 305 | To measure the bioconcentration factor (BCF) of a chemical in fish.[6] |

| Phototransformation of Chemicals on Soil Surfaces | Draft | To assess the degradation of a chemical on soil surfaces when exposed to light.[7] |

Experimental Workflow for Environmental Fate Assessment

The diagram below illustrates a typical workflow for assessing the environmental fate of a chemical like this compound, starting from its physicochemical properties to its degradation and partitioning in various environmental compartments.

References

- 1. This compound | C14H26O6 | CID 7987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Bis(2-ethylhexyl) adipate | C22H42O4 | CID 7641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. materials.alfachemic.com [materials.alfachemic.com]

- 6. Environmental Fate Studies - Symbiotic Research [symbioticresearch.net]

- 7. content.fera.co.uk [content.fera.co.uk]

An In-depth Toxicological Profile of Bis(2-ethylhexyl) Adipate (DEHA)

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of bis(2-ethylhexyl) adipate (DEHA), also known as di(2-ethylhexyl) adipate. DEHA is a widely used plasticizer, particularly in polyvinyl chloride (PVC) products such as food packaging films.[1] This document summarizes key toxicological data, outlines experimental methodologies from pivotal studies, and presents a visual representation of a standard toxicological evaluation workflow.

Quantitative Toxicological Data

The following table summarizes the key quantitative toxicological endpoints for DEHA based on studies conducted in various animal models.

| Parameter | Species | Sex | Route of Administration | Value | Reference(s) |

| Acute Toxicity | |||||

| LD50 | Rat | Male | Oral (gavage) | 45 g/kg bw | [2][3] |

| Rat | Female | Oral (gavage) | 24.6 - 25 g/kg bw | [2][4] | |

| Mouse | Male | Oral (gavage) | 15 g/kg bw | [2] | |

| Mouse | Female | Oral (gavage) | 25 g/kg bw | [2] | |

| Rat | Male/Female | Oral | > 20,000 mg/kg bw | [3][4] | |

| Rabbit | - | Dermal | > 8670 mg/kg bw | [5] | |

| Rat | - | Intravenous | 900 mg/kg | [6][7] | |

| LC50 | Rat | Male/Female | Inhalation (4h) | > 5.7 mg/L air | [3][4][5] |

| Repeated-Dose Toxicity | |||||

| NOAEL (90-day) | Rat | - | Oral (feed) | 189 mg/kg/day | [8] |

| NOAEL (90-day) | Mouse | - | Oral (feed) | 451 mg/kg/day | [8] |

| Reproductive & Developmental Toxicity | |||||

| NOAEL (Developmental) | Rat | - | Oral (feed) | 170 mg/kg/day | [8] |

| NOAEL (Reproductive) | Rat | - | - | 400 mg/kg bw/day | [5] |

Experimental Protocols

The toxicological evaluation of DEHA has encompassed a range of studies to determine its effects following acute, repeated, and long-term exposure. Below are descriptions of the methodologies employed in key experiments.

Acute Toxicity Studies

Oral LD50 in Rodents:

-

Objective: To determine the median lethal dose (LD50) of a single oral administration of DEHA.

-

Species: Fischer 344 rats and B6C3F1 mice.[2]

-

Methodology: The studies were conducted in accordance with OECD Test Guideline 401.[4] Animals were administered DEHA by gavage.[2] Following administration, the animals were observed for mortality and clinical signs of toxicity for a specified period.

-

Endpoints: Mortality was the primary endpoint. The estimated LD50 was calculated based on the observed mortality rates at different dose levels.[3]

Inhalation LC50 in Rats:

-

Objective: To determine the median lethal concentration (LC50) of inhaled DEHA.

-

Methodology: Following OECD Test Guideline 403, rats were exposed to aerosols of DEHA via nose/head only for a duration of four hours.[5]

-

Endpoints: Mortality and signs of toxicity were monitored during and after the exposure period.[5]

Repeated-Dose Toxicity Studies

-

Objective: To evaluate the potential adverse effects of repeated oral exposure to DEHA over a subchronic period.

-

Species: Rats and mice.[8]

-

Methodology: DEHA was administered to the animals in their feed for up to 90 days.[8]

-

Endpoints: Key endpoints included changes in body weight, food consumption, hematology, clinical biochemistry, and histopathological examination of organs.[5][8] Reduced body weight gain was a notable effect at higher doses.[8]

Developmental Toxicity Studies

-

Objective: To assess the potential for DEHA to cause adverse effects on the developing fetus.

-

Species: Sprague-Dawley rats.[2]

-

Methodology: Pregnant rats were treated orally with DEHA in their feed on days 6-15 of gestation.[8] Another study involved intraperitoneal injections on days 5, 10, and 15 of pregnancy.[2]

-

Endpoints: Maternal body weight gain, pre-implantation fetal loss, and fetal examination for gross, skeletal, or visceral abnormalities were evaluated.[8] While high doses led to reduced maternal body weight gain and some evidence of fetotoxicity (e.g., reduced ossification), no significant teratogenic effects were observed.[8]

Carcinogenicity Bioassays

-

Objective: To determine the carcinogenic potential of DEHA following long-term exposure.

-

Species: Mice and rats.[8]

-

Methodology: DEHA was administered in the diet to mice and rats for an extended period.[2]

-

Endpoints: The primary endpoints were the incidence and type of tumors. Evidence of liver cancer was observed in mice, particularly in females, at high concentrations, while no evidence of carcinogenicity was found in rats.[8] The International Agency for Research on Cancer (IARC) has classified DEHA as "not classifiable as to its carcinogenicity to humans (Group 3)".[6]

Visualizations

Experimental Workflow for a Repeated-Dose Oral Toxicity Study

The following diagram illustrates a generalized workflow for a repeated-dose oral toxicity study, based on the descriptions of experiments conducted for DEHA.

Caption: Generalized workflow for a repeated-dose oral toxicity study.

This guide is intended for informational purposes for a scientific audience. For detailed safety and handling information, please refer to the substance's Safety Data Sheet (SDS).

References

- 1. Bis(2-ethylhexyl) adipate: application research and toxicity _Chemicalbook [m.chemicalbook.com]

- 2. Di(2-ethylhexyl) adipate - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. Bis(2-ethylhexyl) adipate - Wikipedia [en.wikipedia.org]

- 7. diethyl hexyl adipate, 103-23-1 [thegoodscentscompany.com]

- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

Methodological & Application

Application Note: Quantitative Analysis of Bis(2-ethoxyethyl) Adipate using Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of bis(2-ethoxyethyl) adipate, a plasticizer that can be found in various materials. The methodology herein utilizes Gas Chromatography-Mass Spectrometry (GC-MS), a robust and sensitive analytical technique for the separation, identification, and quantification of semi-volatile organic compounds. This document outlines sample preparation, GC-MS instrument parameters, and data analysis procedures.

Introduction

This compound is a diester of adipic acid used as a plasticizer to enhance the flexibility and durability of polymers. Its presence in materials that come into contact with food, beverages, or pharmaceutical products necessitates reliable analytical methods to monitor its migration and ensure consumer safety. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for this purpose, offering high chromatographic resolution and mass selectivity for accurate identification and quantification.

Experimental Protocol

Sample Preparation

A critical step in the analysis of this compound is the effective extraction of the analyte from the sample matrix. The following protocol is a general guideline and may require optimization based on the specific matrix.

a) Liquid-Liquid Extraction (for liquid samples like beverages):

-

To 5 mL of the liquid sample, add 5 mL of a suitable organic solvent such as hexane or a mixture of hexane and dichloromethane.

-

Vortex the mixture vigorously for 2 minutes.

-

Centrifuge at 3000 rpm for 10 minutes to separate the layers.

-

Carefully transfer the organic layer (top layer) to a clean glass tube.

-

Repeat the extraction process on the aqueous layer with a fresh aliquot of the organic solvent to improve recovery.

-

Combine the organic extracts and evaporate to a smaller volume (e.g., 1 mL) under a gentle stream of nitrogen.

b) Solid-Phase Extraction (SPE) (for cleaner sample extracts):

For complex matrices, an SPE cleanup step can be employed to remove interfering substances.

-

Condition an appropriate SPE cartridge (e.g., Oasis MAX) with the solvent system recommended by the manufacturer.

-

Load the sample extract onto the cartridge.

-

Wash the cartridge with a weak solvent to remove polar impurities.

-

Elute the analyte of interest with a stronger organic solvent.

-

Concentrate the eluate as described above.

c) General Sample Preparation Guidelines:

-

Final sample solutions for GC-MS analysis should be prepared in a volatile organic solvent like hexane or dichloromethane.[1]

-

The recommended concentration for injection is approximately 10 µg/mL to achieve a column loading of about 10 ng with a 1 µL splitless injection.[1]

-

Ensure samples are free of particulate matter by centrifuging or filtering before transferring to an autosampler vial.[1]

-

Use glass vials to avoid contamination from plasticizers present in plastic vials.[1]

GC-MS Instrumentation and Conditions